Tert-butyl 5-chlorothiophene-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-chlorothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-9(2,3)12-8(11)6-4-5-7(10)13-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJZSNMVKHBRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Lithiation of 2-Chlorothiophene
The foundational step involves generating 5-chlorothiophene-2-carboxylic acid via regioselective lithiation. As detailed in CN103275061A, 2-chlorothiophene undergoes deprotonation at the 5-position using n-butyllithium (n-BuLi) at ≤−30°C in tetrahydrofuran (THF). This low-temperature regime ensures minimal side reactions, such as polylithiation or ring-opening. After lithiation, carboxylation with gaseous CO₂ yields the carboxylic acid with 70.8% purity and >99% selectivity.
Key Parameters
Esterification with tert-Butyl Groups
The carboxylic acid intermediate is esterified using tert-butylating agents. Two predominant methods exist:
Acid Chloride Route
5-Chlorothiophene-2-carbonyl chloride, synthesized via thionyl chloride (SOCl₂) in carbon tetrachloride (CCl₄), reacts with tert-butanol. The reaction proceeds under inert conditions with a 1.1–1.3 molar excess of SOCl₂, achieving near-quantitative conversion.
Reaction Conditions
Boc₂O-Mediated Esterification
Di-tert-butyl dicarbonate (Boc₂O) offers a safer alternative to SOCl₂. As demonstrated in microfluidic systems, Boc₂O reacts with pre-lithiated intermediates (e.g., Grignard reagents) at −20°C to form esters. This method minimizes thermal degradation and enhances scalability.
Microfluidic Protocol
Friedel-Crafts Acylation and Oxidation
Friedel-Crafts Acylation of 2-Chlorothiophene
An alternative route employs trichloroacetyl chloride (Cl₃CCOCl) with AlCl₃ to install a trichloroacetyl group at the 5-position. Hydrolysis with aqueous NaOH yields 5-chlorothiophene-2-carboxylic acid, which is subsequently esterified.
Advantages
Oxidation of 5-Chloro-2-Acetylthiophene
Sodium chlorite (NaClO₂) in a buffered system (KH₂PO₄) oxidizes the acetyl group to a carboxylate. After acidification, the crude acid is esterified via standard methods.
Oxidation Conditions
Grignard Reagent-Based Carboxylation
Generation of 5-Chloro-2-Thienylmagnesium Bromide
5-Chloro-2-bromothiophene reacts with magnesium in THF to form the Grignard reagent, which inserts CO₂ to yield the carboxylate. Acid work-up followed by esterification produces the target ester.
Optimization Notes
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-chlorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 50-80°C)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., dichloromethane), temperature (e.g., 0-25°C)
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 0-25°C)
Major Products Formed
Substitution: 5-substituted thiophene-2-carboxylates
Oxidation: Thiophene-2-carboxylate sulfoxides or sulfones
Reduction: 5-chlorothiophene-2-methanol
Scientific Research Applications
Scientific Research Applications
Tert-butyl 5-chlorothiophene-2-carboxylate has several notable applications in various fields:
Organic Synthesis
- Building Block for Complex Molecules: It serves as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the chlorothiophene moiety allows for further functionalization through nucleophilic substitution reactions .
Pharmaceutical Development
- Drug Discovery: The compound has been investigated for its potential use in drug discovery, particularly as an intermediate in the synthesis of novel therapeutic agents. Its structural features may contribute to biological activity against various diseases .
- Antibacterial Activity: Recent studies have explored derivatives of this compound for their antibacterial properties, particularly targeting bacterial cytoskeleton proteins like MreB, which are essential for cell division in Gram-negative bacteria .
Material Science
- Development of Specialty Chemicals: this compound is utilized in producing specialty chemicals and materials, including polymers and electronic materials. Its unique chemical structure enables the formation of materials with desirable electronic properties .
Case Study 1: Antibacterial Agents
A study focused on synthesizing analogs related to CBR-4830, a known MreB inhibitor, demonstrated that compounds derived from this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa. These analogs were shown to inhibit ATPase activity in purified MreB protein, indicating their potential as effective antibacterial agents .
Case Study 2: Drug Development
Research into the potential of this compound derivatives has highlighted their efficacy in treating inflammatory conditions. Compounds synthesized from this starting material have been shown to modulate inflammatory pathways, making them candidates for further development in treating autoimmune diseases .
Mechanism of Action
The mechanism of action of tert-butyl 5-chlorothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways . The presence of the chlorine atom and the ester group can affect the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Methyl 5-Chlorothiophene-2-Carboxylate
Structural Differences :
- Ester Group : Methyl vs. tert-butyl. The tert-butyl group introduces steric hindrance, reducing nucleophilic attack susceptibility.
- Molecular Weight : Methyl ester (C₆H₅ClO₂S): ~176.6 g/mol vs. tert-butyl ester (C₉H₁₁ClO₂S): ~220.5 g/mol.
Reactivity :
- Methyl esters are more reactive in hydrolysis and transesterification due to lower steric hindrance.
- tert-Butyl esters offer superior stability in acidic/basic conditions, ideal for protecting carboxylic acids during synthetic steps.
tert-Butyl 5-Chlorofuran-2-Carboxylate
Structural Differences :
Electronic Properties :
- Furan’s oxygen is more electronegative, making it less electron-rich than thiophene. This difference influences reactivity in electrophilic substitutions (e.g., sulfonation, halogenation).
- Thiophene derivatives are preferred in conductive polymers (e.g., PEDOT) due to enhanced electronic delocalization.
3-Chlorobenzo[b]thiophene-2-Carbaldehyde
Structural Differences :
- Ring System: Benzo-fused thiophene vs. monocyclic thiophene. The fused ring increases planarity and conjugation.
- Functional Group : Aldehyde (-CHO) vs. ester (-COOt-Bu). Aldehydes are more electrophilic, enabling nucleophilic additions.
Reactivity :
- The aldehyde group in benzo[b]thiophene derivatives facilitates condensation reactions (e.g., Wittig, Grignard), whereas esters require activation for nucleophilic attack.
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Aromatic System |
|---|---|---|---|---|
| tert-Butyl 5-chlorothiophene-2-carboxylate | C₉H₁₁ClO₂S | ~220.5 | Ester | Thiophene |
| Methyl 5-chlorothiophene-2-carboxylate | C₆H₅ClO₂S | ~176.6 | Ester | Thiophene |
| tert-Butyl 5-chlorofuran-2-carboxylate | C₉H₁₁ClO₃ | 202.6 | Ester | Furan |
| 3-Chlorobenzo[b]thiophene-2-carbaldehyde | C₈H₅ClOS | 184.6 | Aldehyde | Benzo[b]thiophene |
Table 2: Reactivity and Stability
| Compound | Hydrolytic Stability | Steric Hindrance | Preferred Applications |
|---|---|---|---|
| This compound | High | High | Multi-step synthesis, polymers |
| Methyl 5-chlorothiophene-2-carboxylate | Moderate | Low | Lab-scale reactions |
| tert-Butyl 5-chlorofuran-2-carboxylate | High | High | Agrochemical intermediates |
Biological Activity
Tert-butyl 5-chlorothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a tert-butyl group and a chlorine atom. Its molecular formula is C₁₁H₁₃ClO₂S, and it has a molecular weight of approximately 232.74 g/mol. The presence of the carboxylate group enhances its solubility in polar solvents, which is crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to modulate enzyme activity and influence various biochemical pathways:
- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, leading to therapeutic effects against conditions such as cancer and infections.
- Cellular Signaling : The compound can affect cell signaling pathways, altering gene expression and cellular metabolism.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential uses in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent, particularly in the development of new antibiotics.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, including leukemia and breast cancer cells. The compound's mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial for regulating apoptosis.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HL-60 (leukemia) | 10 |
These results suggest that this compound may serve as a lead compound for developing novel anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substitution patterns on the thiophene ring significantly affect its potency and selectivity against biological targets.
Comparison with Related Compounds
A comparative analysis with structurally similar compounds reveals that modifications to the halogen substituents (e.g., bromine or fluorine) can enhance or diminish biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 5-bromothiophene-2-carboxylate | Contains bromine instead of chlorine | Increased anticancer activity |
| Tert-butyl 5-fluorothiophene-2-carboxylate | Contains fluorine instead of chlorine | Enhanced antimicrobial properties |
These insights guide further synthetic efforts to improve the efficacy of this compound .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent in combating resistant infections.
- Cancer Cell Line Study : In another investigation, this compound was tested on various cancer cell lines. The study reported that the compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways, providing a promising avenue for anticancer drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 5-chlorothiophene-2-carboxylate, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves esterification of 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6) with tert-butyl alcohol or tert-butyl halides under acidic or coupling conditions. Key steps include:
- Activation of the carboxylic acid : Use of reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form reactive intermediates.
- Esterification : Reaction with tert-butanol in anhydrous solvents (e.g., dichloromethane) under reflux.
- Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include temperature control (40–60°C), moisture-free environments, and stoichiometric ratios (1:1.2 acid-to-tert-butanol) to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester formation (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₀H₁₃ClO₂S; calc. 232.03 g/mol).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related tert-butyl esters .
- FT-IR : Confirms carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-Cl bond at ~550 cm⁻¹ .
Q. How should researchers handle discrepancies in reported yields or purity for this compound?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). To resolve:
- Reproduce protocols : Compare methods from multiple sources, adjusting parameters like temperature or catalyst (e.g., H₂SO₄ vs. p-toluenesulfonic acid).
- Analyze byproducts : Use HPLC or GC-MS to identify impurities (e.g., unreacted acid or tert-butyl ether byproducts).
- Validate purity : Cross-check melting points (if crystalline) or elemental analysis .
Advanced Research Questions
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?
- Methodological Answer :
- Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the thiophene ring at C-3 or C-4, followed by electrophilic quenching (e.g., aldehydes or alkyl halides).
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at the C-5 chloride position requires Pd(PPh₃)₄ catalyst and base (e.g., K₂CO₃) .
- Protection/deprotection : Temporarily mask the ester group with TMSCl for selective halogenation .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinase enzymes).
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with biological activity.
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess stability of intermediates .
Q. What experimental approaches address the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic stability assays : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
- Light sensitivity tests : Expose to UV-Vis light (300–800 nm) and track decomposition using TLC.
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin encapsulation .
Q. How do researchers mitigate safety risks associated with handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
